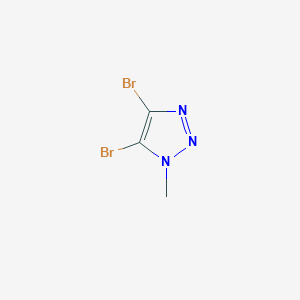

4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-3(5)2(4)6-7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVSHMOPECIDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for obtaining 4,5-dibromo-1-methyl-1H-1,2,3-triazole, a key halogenated heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the electrophilic bromination of the parent 1H-1,2,3-triazole, followed by a regioselective N-methylation. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the expected outcomes and characterization data. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in modern synthetic chemistry, renowned for its applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of bromine atoms onto the triazole core, as seen in this compound, provides a versatile scaffold for further molecular elaboration. The two bromine atoms serve as excellent leaving groups, enabling a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce diverse functionalities. This strategic halogenation allows for the rapid construction of complex molecular libraries, making this compound an invaluable intermediate for drug discovery and the development of novel functional materials.[2]

This guide will focus on a robust and reproducible two-step synthesis pathway, providing the necessary detail for its successful implementation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the direct bromination of the commercially available 1H-1,2,3-triazole to yield 4,5-dibromo-1H-1,2,3-triazole. The subsequent step is the methylation of this intermediate to afford the final product.

Caption: Overall two-step synthesis workflow for this compound.

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

Mechanistic Rationale

The synthesis of 4,5-dibromo-1H-1,2,3-triazole is achieved through the electrophilic aromatic bromination of the 1H-1,2,3-triazole ring.[3] The triazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. In this reaction, molecular bromine (Br₂) acts as the brominating agent. The reaction is typically carried out in an aqueous medium. The C-H bonds at the 4 and 5 positions of the triazole ring are substituted by bromine atoms.

Experimental Protocol

Materials:

-

1H-1,2,3-Triazole

-

Bromine (Br₂)

-

Deionized Water

Procedure: [3]

-

To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

-

Stir the solution and slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes. Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to 50 °C and continue stirring for 3 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.

-

To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir for an additional 18 hours at room temperature.

-

Collect the newly formed precipitate by vacuum filtration and wash with approximately 100 mL of water.

-

A final portion of bromine (10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize the yield.

-

Collect the last of the precipitate and wash with approximately 100 mL of water.

-

Combine all the collected product and dry in a vacuum oven to yield 4,5-dibromo-1H-1,2,3-triazole as an off-white solid.

Expected Yield and Characterization

-

Expected Yield: 98.7%[3]

-

Appearance: Off-white solid[3]

-

Molecular Formula: C₂HBr₂N₃[3]

-

Molecular Weight: 226.86 g/mol [3]

-

CAS Number: 15294-81-2[3]

Step 2: Synthesis of this compound

Mechanistic Rationale

The second step involves the N-methylation of the 4,5-dibromo-1H-1,2,3-triazole intermediate. This is a nucleophilic substitution reaction where the deprotonated triazole acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the triazole ring, forming the triazolide anion. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF). It is important to note that methylation can occur at either the N-1 or N-2 position of the triazole ring, leading to a mixture of isomers. However, the 1-methyl isomer is often the major product under these conditions. Subsequent purification is necessary to isolate the desired this compound.

Caption: Simplified mechanism of N-methylation of 4,5-dibromo-1H-1,2,3-triazole.

Experimental Protocol

Materials:

-

4,5-Dibromo-1H-1,2,3-triazole

-

Iodomethane (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

-

Hexane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure: [4]

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in 90 mL of tetrahydrofuran in a round-bottom flask.

-

Add potassium carbonate (6.1 g, 44.2 mmol) to the solution.

-

Cool the reaction mixture to -10 °C using an appropriate cooling bath.

-

Slowly add iodomethane (7.5 g, 53 mmol) to the cooled mixture.

-

Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

-

Concentrate the organic phase to dryness under reduced pressure.

-

To the residual solid, add 10 mL of methyl tert-butyl ether.

-

Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.

-

Continue stirring for 1-2 hours at room temperature after the addition of hexane is complete.

-

Collect the solid product by filtration to obtain pure this compound.

Expected Yield and Characterization

-

Expected Yield: 57%[4]

-

Appearance: Solid[4]

-

Molecular Formula: C₃H₃Br₂N₃[5]

-

Molecular Weight: 240.89 g/mol [5]

-

CAS Number: 25537-64-8[5]

-

IUPAC Name: this compound[5]

-

SMILES: CN1N=NC(Br)=C1Br[5]

Quantitative Data Summary

| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |

| 1 | 1H-1,2,3-Triazole | 69.07 | 20.0 | 290 | 4,5-Dibromo-1H-1,2,3-triazole | 226.86 | 65.79 | 64.85 | 98.7 |

| 2 | 4,5-Dibromo-1H-1,2,3-triazole | 226.86 | 10.0 | 44.1 | This compound | 240.89 | 10.62 | 5.8 | 57 |

Conclusion

This guide has detailed a reliable and efficient two-step synthesis pathway for this compound, a valuable building block in contemporary chemical research. By following the outlined protocols for the electrophilic bromination of 1H-1,2,3-triazole and the subsequent N-methylation, researchers can consistently obtain this key intermediate. The provided mechanistic insights and detailed experimental procedures are intended to facilitate the successful implementation of this synthesis, empowering further innovation in the fields of medicinal chemistry and materials science.

References

- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. This compound 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]

An In-depth Technical Guide to 4,5-Dibromo-1-methyl-1H-1,2,3-triazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromo-1-methyl-1H-1,2,3-triazole is a halogenated heterocyclic compound that has emerged as a versatile and highly valuable building block in modern organic synthesis. Its unique structural features, particularly the presence of two reactive bromine atoms on the triazole core, make it an ideal precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in the fields of medicinal chemistry and materials science. The 1,2,3-triazole scaffold is a well-recognized pharmacophore, known for its metabolic stability and ability to participate in hydrogen bonding, making its derivatives attractive for drug discovery programs.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₃H₃Br₂N₃ | [3] |

| Molecular Weight | 240.89 g/mol | [4] |

| CAS Number | 25537-64-8 | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥ 95% | [4] |

| InChI Key | RQVSHMOPECIDSU-UHFFFAOYSA-N | [3] |

| SMILES | CN1N=NC(Br)=C1Br | [4] |

Solubility: Information on the solubility of this compound in various solvents is not extensively documented in the available literature. However, based on its structure and the solvents used in reactions involving similar compounds, it is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM).

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1H-1,2,3-triazole. The first step involves the bromination of the triazole ring to yield 4,5-Dibromo-1H-1,2,3-triazole, which is then methylated in the second step.

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

A robust and high-yielding protocol for the synthesis of the precursor, 4,5-Dibromo-1H-1,2,3-triazole, has been reported.[6] This method involves the direct bromination of 1H-1,2,3-triazole using bromine in an aqueous medium.

Experimental Protocol:

-

To a suitable reaction vessel, add 1H-1,2,3-triazole and water.

-

Slowly add bromine to the stirring solution.

-

Heat the reaction mixture to 50 °C and continue stirring.

-

A precipitate will form, which is collected by vacuum filtration and washed thoroughly with water.

-

To maximize the yield, additional bromine can be added to the filtrate and stirred for an extended period to precipitate more product.

-

The combined solids are dried under vacuum to afford 4,5-Dibromo-1H-1,2,3-triazole as an off-white solid.

Caption: Synthesis of the precursor, 4,5-Dibromo-1H-1,2,3-triazole.

Step 2: Methylation of 4,5-Dibromo-1H-1,2,3-triazole

The final step is the N-methylation of 4,5-Dibromo-1H-1,2,3-triazole. This is typically achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

Conceptual Experimental Protocol:

-

Dissolve 4,5-Dibromo-1H-1,2,3-triazole in an appropriate aprotic solvent (e.g., THF, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to the solution.

-

Cool the mixture and slowly add the methylating agent (e.g., methyl iodide).

-

Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]

- 5. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

4,5-Dibromo-1-methyl-1H-1,2,3-triazole CAS number lookup

An In-Depth Technical Guide to 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. This document delves into its chemical identity, synthesis, reactivity, and safety protocols, offering insights grounded in established scientific literature and supplier data.

Core Chemical Identity

This compound is a halogenated heterocyclic compound recognized for its utility as a versatile intermediate in organic synthesis. Its structure, featuring a methylated triazole ring with two reactive bromine atoms, makes it a valuable precursor for creating more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 25537-64-8 [1][2][3][4][].

Physicochemical and Structural Data

A summary of the key properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 25537-64-8 | [1][2][3] |

| Molecular Formula | C₃H₃Br₂N₃ | [1][2] |

| Molecular Weight | 240.88 g/mol | [2][6] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CN1N=NC(Br)=C1Br | [1] |

| MDL Number | MFCD00499501 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 4,5-Dibromo-1H-1,2,3-triazole (CAS No: 15294-81-2)[7][8][9][10]. The choice of a methylating agent and base is critical for achieving a high yield and regioselectivity. Iodomethane is a commonly used methylating agent due to its high reactivity.

Experimental Protocol: N-Methylation of 4,5-Dibromo-1H-1,2,3-triazole

This protocol is based on established methodologies for the N-alkylation of triazoles[11].

Step 1: Reactant Preparation

-

Dissolve 10.0 g (44.1 mmol) of 4,5-dibromo-2H-1,2,3-triazole in 90 mL of tetrahydrofuran (THF) in a reaction vessel.

-

Add 6.1 g (44.2 mmol) of potassium carbonate, which serves as the base to deprotonate the triazole nitrogen.

-

Cool the resulting mixture to -10 °C using an appropriate cooling bath. This is done to control the exothermic nature of the reaction.

Step 2: Methylation

-

Slowly add 7.5 g (53 mmol) of iodomethane to the cooled reaction mixture.

-

Allow the system to warm to 35-40 °C and continue stirring. The reaction progress should be monitored (e.g., by TLC) until the starting material is consumed.

Step 3: Work-up and Isolation

-

Quench the reaction by adding 50 mL of water.

-

Remove the THF by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate.

Step 4: Purification

-

Concentrate the dried organic phase under reduced pressure to obtain a residual solid.

-

Add 10 mL of methyl tert-butyl ether to the solid, followed by the slow, dropwise addition of 70 mL of hexane to induce precipitation.

-

Stir the resulting slurry for 1-2 hours at room temperature.

-

Collect the solid product by filtration to yield pure this compound[11]. A yield of approximately 57% can be expected[11].

The synthesis workflow is illustrated in the diagram below.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the two bromine atoms on the triazole core. These atoms are excellent leaving groups, making the compound an ideal precursor for a variety of metal-catalyzed cross-coupling reactions. This versatility allows for the strategic introduction of diverse functional groups, enabling the rapid synthesis of compound libraries for screening in drug discovery and agrochemical research[12].

The unmethylated parent compound, 4,5-Dibromo-1H-1,2,3-triazole, is noted for its applications in:

-

Pharmaceutical Development : Serving as a scaffold for synthesizing biologically active compounds[7][12].

-

Agricultural Chemistry : Used in the development of potent fungicides[7].

-

Material Science : Employed in creating polymers with enhanced properties[7].

The methylated derivative shares this potential as a versatile building block, where the methyl group at the N1 position provides specific steric and electronic properties to the final molecules. The reactive bromine sites at the C4 and C5 positions are amenable to reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations.

The general reactivity for functionalization is depicted below.

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements[2]:

Mandatory Safety Protocols

Personal Protective Equipment (PPE):

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)[13][14].

-

Skin Protection : Use impervious, flame-resistant clothing and handle with chemical-resistant gloves (inspected before use)[13][15].

-

Respiratory Protection : If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH/MSHA-approved respirator[14][16].

Handling and Storage:

-

Handle in a well-ventilated area or under a chemical fume hood[15][16].

-

Avoid the formation of dust and aerosols[15].

-

Store in a tightly closed container in a cool, well-ventilated place[14][16].

First Aid Measures:

-

If Swallowed : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately[13][15].

-

On Skin : Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention[13][15].

-

In Eyes : Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor[13][15].

-

If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[14][16].

Conclusion

This compound is a strategically important chemical intermediate. Its well-defined synthesis, coupled with the high reactivity of its dibrominated triazole core, provides medicinal chemists and material scientists with a powerful tool for molecular innovation. Adherence to strict safety protocols is paramount when handling this compound to mitigate the associated health hazards.

References

- 1. This compound 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]

- 2. This compound | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prayoglife.com [prayoglife.com]

- 4. This compound | 25537-64-8 [amp.chemicalbook.com]

- 6. 4,5-Dibromo-1-methyl-1,2,3-triazole - CAS:25537-64-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. 4,5-Dibromo-1H-1,2,3-triazole | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 12. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. spectrumchemical.com [spectrumchemical.com]

spectroscopic data for 4,5-Dibromo-1-methyl-1H-1,2,3-triazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Authored by: Gemini, Senior Application Scientist

Introduction: Elucidating the Structure of a Key Synthetic Building Block

This compound (CAS: 25537-64-8, Molecular Formula: C₃H₃Br₂N₃) is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and material science.[1] Its utility stems from the two reactive bromine atoms, which are excellent leaving groups for various cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[1]

Given its role as a foundational precursor, the unambiguous confirmation of its structure and the assessment of its purity are paramount to ensure the success of subsequent synthetic steps. The potential for isomeric impurities, particularly the 4,5-Dibromo-2-methyl-2H-1,2,3-triazole, necessitates a robust, multi-technique analytical approach. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from related triazole systems.[2][3]

Molecular Structure and Synthetic Context

The structural identity of a compound is the cornerstone of its chemical function. Spectroscopic analysis serves to confirm the connectivity and chemical environment of each atom within the molecule.

The Target Isomer: 1-methyl vs. 2-methyl

The synthesis of this compound typically involves the methylation of 4,5-Dibromo-1H-1,2,3-triazole using an electrophile like iodomethane in the presence of a base.[4] This reaction can potentially yield two different N-methylated isomers. The precise characterization is crucial to differentiate the desired 1-methyl product from the 2-methyl isomer.

Caption: Synthetic pathway leading to potential isomers.

Molecular Structure Diagram

The diagram below illustrates the specific connectivity of this compound, which will be validated by the subsequent spectroscopic data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, it provides definitive evidence for the presence and environment of the methyl group and the nature of the triazole ring carbons.

Rationale and Experimental Protocol

-

¹H NMR Expertise: This technique is used to identify the number of unique proton environments. For our target molecule, we expect to see a single signal corresponding to the three equivalent protons of the N-methyl group. Its chemical shift provides insight into its electronic environment.

-

¹³C NMR Expertise: This technique probes the carbon backbone. We anticipate three distinct signals: one for the methyl carbon and two for the non-equivalent, bromine-substituted carbons of the triazole ring. This confirms the asymmetry of the substituted ring.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as its residual signal must not overlap with analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is used to ensure that all carbon signals appear as singlets, simplifying the spectrum.

-

Predicted NMR Data and Interpretation

The following table summarizes the predicted chemical shifts (δ) in ppm relative to TMS. These predictions are based on the known effects of N-alkylation and halogenation on the triazole ring system.[5]

Table 1: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 3.8 - 4.2 | Singlet | N-CH ₃ | The methyl group is attached to a nitrogen atom within an electron-deficient aromatic ring, shifting it downfield. It has no adjacent protons, hence it is a singlet. |

| ¹³C | 140 - 145 | Singlet | C 4-Br | Bromine attachment and proximity to N3 cause a significant downfield shift. |

| 125 - 130 | Singlet | C 5-Br | This carbon is adjacent to N1, which is also bonded to the methyl group, resulting in a different electronic environment compared to C4. | |

| 35 - 40 | Singlet | N-C H₃ | A typical chemical shift for a methyl carbon attached to a nitrogen atom in a heterocyclic system. |

The key diagnostic feature differentiating the 1-methyl from the 2-methyl isomer is the presence of two distinct aromatic carbon signals (C4 and C5). The more symmetric 2-methyl isomer would likely show only one signal for the two equivalent ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Experimental Protocol

-

Expertise: For this compound, IR spectroscopy is used to confirm the presence of the methyl group (C-H bonds) and the characteristic vibrations of the triazole ring (C=N, N=N bonds). The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) is crucial evidence that the starting material, 4,5-Dibromo-1H-1,2,3-triazole, has been successfully methylated.

Protocol: IR Spectrum Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum, typically over the range of 4000-400 cm⁻¹.[6]

Predicted IR Data and Interpretation

The expected vibrational frequencies are detailed below, based on characteristic absorption bands for similar heterocyclic compounds.[6][7]

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 2950 - 3050 | C-H Stretch | N-CH₃ | Characteristic stretching vibrations for sp³ C-H bonds of the methyl group. |

| 1450 - 1550 | C=N / N=N Stretch | Triazole Ring | Aromatic ring stretching vibrations are characteristic of the triazole core. |

| 1200 - 1300 | Ring Vibrations | Triazole Ring | "Ring breathing" and other skeletal vibrations of the heterocyclic system.[6] |

| 500 - 700 | C-Br Stretch | C-Br Bonds | Carbon-bromine stretching frequencies typically appear in the far-IR region. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer further structural clues.

Rationale and Experimental Protocol

-

Trustworthiness: MS is a self-validating system for elemental composition. The high-resolution mass of the molecular ion can confirm the molecular formula (C₃H₃Br₂N₃). The most telling feature for this compound is the isotopic pattern caused by the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. This provides definitive proof of the presence of two bromine atoms.

Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion with a syringe pump.[8]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[9]

Predicted MS Data and Interpretation

The expected mass-to-charge ratios (m/z) for the protonated molecule are presented below.

Table 3: Predicted High-Resolution MS Data for [M+H]⁺

| Ion | Molecular Formula | Calculated m/z | Isotopic Pattern (Relative Intensity) |

| [M+H]⁺ | [C₃H₄⁷⁹Br₂N₃]⁺ | 239.8848 | m/z 239.88 (Base Peak, ~50%) |

| [C₃H₄⁷⁹Br⁸¹BrN₃]⁺ | 241.8828 | m/z 241.88 (M+2, ~100%) | |

| [C₃H₄⁸¹Br₂N₃]⁺ | 243.8807 | m/z 243.88 (M+4, ~50%) |

Note: The calculated masses are for the protonated species [M+H]⁺. The molecular weight of the neutral compound is ~240.88 g/mol .[10]

Predicted Fragmentation Pathways: Under MS/MS conditions, the protonated molecule is expected to fragment via pathways common to triazole systems.[9][11]

Caption: Plausible fragmentation pathways in MS/MS.

Integrated Spectroscopic Workflow and Data Correlation

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a cohesive and self-validating structural proof.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and definitive fingerprint for its structural verification. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and crucially distinguish it from its 2-methyl isomer. Mass spectrometry validates the molecular formula and provides unmistakable evidence of the two bromine atoms through its characteristic isotopic pattern. Finally, IR spectroscopy confirms the key functional groups and verifies the completion of the N-methylation reaction. Together, these techniques form a robust, self-validating protocol essential for quality control in research and development, ensuring that this valuable building block meets the stringent requirements for advanced chemical synthesis.

References

- 1. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - Beijing Institute of Technology [pure.bit.edu.cn]

- 4. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties [frontiersin.org]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

stability and reactivity of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

An In-Depth Technical Guide to the Stability and Reactivity of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Abstract

This compound is a strategically halogenated heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its structure, featuring a stable 1,2,3-triazole core substituted with a methyl group at the N1 position and two reactive bromine atoms at the C4 and C5 positions, offers a unique combination of stability and versatile reactivity. This guide provides a comprehensive analysis of the synthesis, stability, and chemical behavior of this compound. We delve into its reactivity profile, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions and selective functionalization via lithium-bromine exchange. Detailed experimental protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this powerful synthetic intermediate.

Introduction: A Versatile Heterocyclic Scaffold

The 1,2,3-triazole ring is a prominent pharmacophore in medicinal chemistry, valued for its metabolic stability, hydrogen-bonding capabilities, and role as a rigid linker.[1][2] The introduction of two bromine atoms onto this core, as seen in this compound, transforms it into a highly versatile synthon. These bromine atoms serve as excellent leaving groups, opening avenues for a wide array of chemical transformations.[1] This dual functionalization allows for sequential or differential reactions, enabling the rapid construction of complex molecular architectures and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] Consequently, this building block is of significant interest for applications in drug discovery, agrochemicals, and advanced organic materials.[1][3]

Synthesis and Physicochemical Properties

The preparation of this compound is typically achieved through a two-step process starting from the commercially available 1H-1,2,3-triazole. The first step involves the bromination of the triazole ring, followed by N-methylation.

Synthesis Pathway

The synthetic route begins with the direct bromination of 4,5-dibromo-1H-1,2,3-triazole, which is itself synthesized by treating 1,2,3-1H-Triazole with bromine in water.[3] The subsequent step is the regioselective methylation of the N1 position.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole [3]

-

To a 500 mL Erlenmeyer flask, add 1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of H₂O.

-

While stirring, slowly add Br₂ (20.0 mL, 389 mmol) over 20 minutes.

-

Heat the solution to 50 °C and stir for 3 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water.

-

Note: Additional Br₂ can be added to the filtrate to maximize yield in subsequent steps as described in the reference.

-

Dry the combined product in a vacuum oven to yield an off-white solid.

Step 2: Synthesis of this compound [4]

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in 90 mL of tetrahydrofuran (THF).

-

Add potassium carbonate (6.1 g, 44.2 mmol) as a base.

-

Cool the reaction mixture to -10 °C.

-

Slowly add iodomethane (7.5 g, 53 mmol).

-

Allow the system to warm to 35-40 °C and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding 50 mL of water.

-

Remove the THF by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the organic phase with anhydrous magnesium sulfate and concentrate to dryness.

-

Recrystallize the solid from a methyl tert-butyl ether/hexane mixture to yield the pure product.

Physicochemical and Stability Data

The stability of this compound is a key attribute for its use as a synthetic intermediate. While specific thermal analysis data like TGA/DSC is not widely published, the melting point of the parent compound, 4,5-Dibromo-1H-1,2,3-triazole, is reported as 190 °C with decomposition, suggesting the N-methylated analog possesses considerable thermal stability suitable for most synthetic applications.[5][6] The triazole core is known to be metabolically stable, a valuable feature in drug design.[1]

| Property | Value | Source(s) |

| CAS Number | 25537-64-8 | [7][8] |

| Molecular Formula | C₃H₃Br₂N₃ | [7][8] |

| Molecular Weight | 240.88 g/mol | [7] |

| Appearance | White to light yellow solid/crystal | [1][5] |

| Purity | Typically ≥95% | [8] |

| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [7] |

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the two bromine substituents, which can be selectively or sequentially replaced. The primary reaction pathways are palladium-catalyzed cross-coupling and bromine-lithium exchange.

Caption: Key reactivity pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C4 and C5 positions are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[1]

-

Suzuki-Miyaura Coupling: This reaction is a robust method for introducing aryl or vinyl substituents by coupling with boronic acids or their esters.[9][10] By controlling stoichiometry, it is possible to achieve either mono- or di-substitution.

-

Sonogashira Coupling: The formation of carbon-carbon bonds between the triazole core and terminal alkynes is achieved via Sonogashira coupling.[9] This reaction is fundamental for synthesizing acetylenic compounds and is typically catalyzed by a combination of palladium and a copper(I) co-catalyst.[11][12][13]

-

Stille Coupling: While less common than Suzuki or Sonogashira, Stille coupling with organostannanes is another effective method for C-C bond formation at the C4 and C5 positions.[14]

(Adapted from general procedures for halo-heterocycles)[15]

-

To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol for mono-substitution or 2.5 mmol for di-substitution), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Add a base, typically K₂CO₃ (3.0 mmol), and a phase transfer catalyst like NBu₄Br (0.1 mmol) if required.

-

Add a solvent system, such as a toluene/H₂O/EtOH mixture (e.g., 10:6:3 mL).

-

Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

-

Heat the reaction under reflux (e.g., 110-130 °C) and monitor by TLC until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted triazole.

Bromine-Lithium Exchange

A key feature of N-substituted 4,5-dibromo-1,2,3-triazoles is their ability to undergo regioselective bromine-lithium exchange.[16] Treatment with an organolithium reagent, such as n-butyllithium, at low temperatures preferentially occurs at the C5 position. This selectivity is a critical tool for directed functionalization. The resulting 5-lithio-4-bromo-1-methyl-1H-1,2,3-triazole intermediate is a powerful nucleophile that can be quenched with a wide range of electrophiles.

(Based on the reactivity of N-substituted analogs)[16]

-

Dissolve this compound (1.0 mmol) in anhydrous diethyl ether or THF under an inert atmosphere (Argon).

-

Cool the solution to a low temperature (e.g., -78 °C to -100 °C).

-

Slowly add a solution of n-butyllithium (1.0 eq) dropwise, maintaining the low temperature.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the lithiated intermediate.

-

Add a solution of the desired electrophile (e.g., an aldehyde, ketone, disulfide, or CO₂) in the same anhydrous solvent.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to isolate the 5-substituted-4-bromo-1-methyl-1H-1,2,3-triazole.

Conclusion

This compound is a robust and highly adaptable synthetic intermediate. Its stable triazole core and two reactive bromine handles provide a platform for diverse and predictable chemical modifications. The well-established reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of aryl, vinyl, and alkynyl moieties. Furthermore, the regioselective nature of the bromine-lithium exchange at the C5 position offers a precise method for targeted, stepwise functionalization. These characteristics make it an invaluable tool for medicinal chemists and material scientists in the design and synthesis of novel, high-value compounds.

References

- 1. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4,5-Dibromo-1H-1,2,3-triazole | 15294-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]

- 9. benchchem.com [benchchem.com]

- 10. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uwindsor.ca [uwindsor.ca]

- 15. mdpi.com [mdpi.com]

- 16. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Strategic Utility of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole: An In-Depth Technical Guide for Synthetic Chemists

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and unique electronic properties. Among the vast array of functionalized triazoles, 4,5-dibromo-1-methyl-1H-1,2,3-triazole emerges as a particularly potent and versatile synthetic building block. The presence of two differentially reactive bromine atoms on the N-methylated triazole core provides a programmable platform for sequential and regioselective functionalization. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of this key intermediate, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full synthetic potential.

Introduction: The Privileged Triazole Scaffold

The 1,2,3-triazole ring system is classified as a "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs and clinical candidates. Its utility stems from its ability to act as a bioisostere for amide bonds, engage in favorable dipole-dipole and hydrogen bond interactions, and serve as a rigid linker to orient pharmacophoric groups. Halogenated triazoles, in particular, are powerful precursors for carbon-carbon and carbon-heteroatom bond formation, enabling rapid library synthesis and structure-activity relationship (SAR) studies. This compound offers a distinct advantage by providing two modifiable positions, C4 and C5, whose reactivity can be selectively addressed to construct complex, three-dimensional molecular architectures.

Synthesis of the Building Block

The preparation of this compound is a two-step process commencing with the commercially available 1H-1,2,3-triazole. The synthetic pathway is robust and scalable, making the building block readily accessible for research and development.

Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole

The initial step involves the direct bromination of the 1H-1,2,3-triazole ring. This reaction proceeds with high efficiency and yield.

-

Rationale: The electron-rich nature of the triazole ring makes it susceptible to electrophilic halogenation. Using an aqueous medium and bromine provides a straightforward and high-yielding method for installing the two bromine atoms. The reaction is driven to completion by the precipitation of the dibrominated product.[1]

Experimental Protocol: Bromination of 1H-1,2,3-triazole [1]

-

To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of water.

-

While stirring the solution, slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes.

-

Heat the solution to 50 °C and continue stirring for 3 hours, during which a precipitate will form.

-

Collect the precipitate via vacuum filtration and wash thoroughly with a copious amount of water.

-

To the filtrate, add another portion of bromine (20.0 mL, 389 mmol) and stir for an additional 18 hours at room temperature.

-

Collect the newly formed precipitate by vacuum filtration and wash with water (~100 mL).

-

A final portion of bromine (10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize yield.

-

Collect the last of the precipitate, wash with water (~100 mL), and combine all collected solids.

-

Dry the product in a vacuum oven to yield 4,5-dibromo-1H-1,2,3-triazole as an off-white solid (up to 98% yield). The product is often used without further purification.

Step 2: N-Methylation to Yield this compound

The second step is the regioselective methylation of the triazole ring at the N1 position. While alkylation of N-unsubstituted triazoles can sometimes lead to a mixture of N1 and N2 isomers, the use of a suitable base and methylating agent can favor the desired N1 product.[2]

-

Rationale: Deprotonation of 4,5-dibromo-1H-1,2,3-triazole with a base like potassium carbonate or sodium methoxide generates the triazolate anion. Subsequent reaction with an electrophilic methyl source, such as methyl iodide, proceeds via an SN2 mechanism. The regioselectivity of the alkylation is influenced by steric and electronic factors, with the N1 position often being the preferred site for methylation.

Experimental Protocol: N-Methylation

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in a suitable aprotic solvent such as DMF or acetonitrile.

-

Add a slight excess of a mild base, such as potassium carbonate (1.1-1.5 eq).

-

Cool the mixture in an ice bath and add methyl iodide (1.1-1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Diagram: Synthesis of this compound

Caption: Synthetic route to the target building block.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 25537-64-8 |

| Molecular Formula | C₃H₃Br₂N₃ |

| Molecular Weight | 240.89 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

The Cornerstone of Reactivity: Regioselective Functionalization

The synthetic power of this compound lies in the ability to selectively functionalize the C4 and C5 positions. The electronic nature of the N-methylated triazole ring and the inherent properties of the carbon-bromine bonds allow for a controlled, stepwise introduction of substituents.

Bromine-Lithium Exchange: Preferential Reactivity at C5

A pivotal transformation that unlocks the regioselective potential of this building block is the bromine-lithium exchange reaction. Seminal work in this area has demonstrated that for N1-substituted 4,5-dibromo-1,2,3-triazoles, treatment with n-butyllithium at low temperatures results in a highly regioselective metal-halogen exchange at the C5 position.[3]

-

Mechanistic Rationale: The observed regioselectivity is attributed to the greater acidity of the proton at the C5 position in the corresponding non-brominated 1-methyl-1,2,3-triazole. This increased acidity translates to a more stabilized carbanionic character at C5 upon lithiation. The N2 lone pair is thought to inductively withdraw electron density, making the adjacent C5 position more electrophilic and thus more susceptible to the initial coordination and subsequent exchange with the organolithium reagent.

The resulting 4-bromo-5-lithio-1-methyl-1H-1,2,3-triazole intermediate is a powerful nucleophile that can be trapped with a wide array of electrophiles, leading to the synthesis of 4-bromo-5-substituted-1-methyl-1H-1,2,3-triazoles. This mono-functionalized product can then undergo a second functionalization at the C4 position.

Diagram: Regioselective Bromine-Lithium Exchange

References

The Strategic Synthon: An In-depth Technical Guide to the Discovery and Chemistry of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive overview of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole, a key heterocyclic building block in modern organic synthesis. Delving into its historical context within the broader field of triazole chemistry, this document details its synthesis, physicochemical properties, and strategic applications in drug discovery and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies associated with this versatile synthon.

Introduction: The Rise of the Triazole Scaffold

The 1,2,3-triazole core, a five-membered heterocycle with three contiguous nitrogen atoms, has become a cornerstone in medicinal chemistry and materials science. First synthesized in the late 19th century, the utility of this scaffold remained relatively niche until the advent of "click chemistry" in the early 2000s. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provided a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, revolutionizing their accessibility and application.

Within this important class of compounds, halogenated derivatives serve as exceptionally versatile intermediates. The presence of halogen atoms, particularly bromine, provides reactive handles for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This compound has emerged as a particularly valuable synthon, offering two distinct points for functionalization, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide will explore the discovery, synthesis, and strategic utilization of this important molecule.

The Genesis of a Key Intermediate: Discovery and Synthesis

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of established methodologies for the halogenation and alkylation of the 1,2,3-triazole ring. The development of this compound can be understood as a two-step process, beginning with the synthesis of its precursor, 4,5-Dibromo-1H-1,2,3-triazole.

Synthesis of the Precursor: 4,5-Dibromo-1H-1,2,3-triazole

The direct bromination of the parent 1H-1,2,3-triazole is the most common and efficient route to 4,5-Dibromo-1H-1,2,3-triazole. The electron-rich nature of the triazole ring makes it susceptible to electrophilic halogenation.

Experimental Protocol: Bromination of 1H-1,2,3-triazole [1]

-

To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.

-

While stirring the solution, slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes.

-

Heat the reaction mixture to 50°C and continue stirring for 3 hours, during which a precipitate will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.

-

To the filtrate, add another portion of bromine (20.0 mL, 389 mmol) and stir for an additional 18 hours.

-

Collect the newly formed precipitate by vacuum filtration and wash with approximately 100 mL of water.

-

A final portion of bromine (10.0 mL, 194 mmol) is added to the filtrate and stirred for another 18 hours.

-

Collect the last of the precipitate and wash with approximately 100 mL of water.

-

Combine all collected solids and dry in a vacuum oven to yield 4,5-Dibromo-1H-1,2,3-triazole as an off-white solid (yields up to 98.7% have been reported).[1]

The rationale for the sequential addition of bromine is to drive the reaction to completion and maximize the yield of the dibrominated product. The use of water as a solvent is advantageous for its low cost and ease of handling.

N-Methylation: Synthesis of this compound

The subsequent N-methylation of 4,5-Dibromo-1H-1,2,3-triazole introduces the methyl group onto one of the nitrogen atoms. This reaction can theoretically yield three different isomers: the 1-methyl, 2-methyl, and 3-methyl (which is equivalent to the 1-methyl) derivatives. However, the regioselectivity of the alkylation is influenced by the reaction conditions. The synthesis of the 1-methyl isomer is a key step in creating the title compound.

Experimental Protocol: N-Methylation of 4,5-Dibromo-1H-1,2,3-triazole [2]

-

Dissolve 4,5-dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in 90 mL of tetrahydrofuran (THF) in a suitable reaction vessel.

-

Add potassium carbonate (6.1 g, 44.2 mmol) as the base.

-

Cool the reaction mixture to -10°C.

-

Slowly add iodomethane (7.5 g, 53 mmol).

-

Allow the reaction to warm to 35-40°C and stir continuously until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction by adding 50 mL of water.

-

Remove the THF by distillation under reduced pressure.

-

Extract the aqueous residue with methyl tert-butyl ether.

-

Dry the combined organic phases with anhydrous magnesium sulfate.

-

Concentrate the organic phase to dryness under reduced pressure.

-

To the residual solid, add 10 mL of methyl tert-butyl ether, followed by the slow, dropwise addition of 70 mL of hexane to induce precipitation.

-

Continue stirring for 1-2 hours at room temperature.

-

Collect the solid by filtration to obtain pure this compound.

The choice of a polar aprotic solvent like THF or DMF and a base such as potassium carbonate is crucial for facilitating the SN2 reaction between the triazole anion and iodomethane. The temperature control allows for a more selective reaction, favoring the formation of the thermodynamically more stable 1-methyl isomer.

Diagram of Synthetic Pathway

Caption: Synthetic route to this compound.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| CAS Number | 25537-64-8 |

| Molecular Formula | C₃H₃Br₂N₃ |

| Molecular Weight | 240.88 g/mol |

| Appearance | White to light yellow solid |

| IUPAC Name | This compound |

| SMILES | CN1N=NC(Br)=C1Br |

| InChIKey | RQVSHMOPECIDSU-UHFFFAOYSA-N |

Table 2: Predicted Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Methyl) | ~4.0 - 4.2 | Singlet |

| ¹³C (Methyl) | ~35 - 40 | Quartet (in coupled spectrum) |

| ¹³C (C4-Br) | ~120 - 125 | Singlet |

| ¹³C (C5-Br) | ~110 - 115 | Singlet |

Note: These are predicted values and should be confirmed with experimental data.

Reactivity and Strategic Applications

The synthetic utility of this compound lies in the reactivity of its two bromine atoms. These atoms serve as excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of different substituents.

Versatility in Cross-Coupling Reactions

The C-Br bonds at the 4 and 5 positions of the triazole ring can participate in a range of cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

The ability to perform these reactions allows for the construction of a vast array of complex molecules from a single, readily accessible starting material. This is particularly advantageous in drug discovery for the rapid exploration of chemical space around a core scaffold.

Diagram of Reactivity

Caption: Cross-coupling reactions of the title compound.

Applications in Drug Discovery and Agrochemicals

The 1,2,3-triazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate strong interactions with biological targets. The use of this compound as a building block allows for the synthesis of novel compounds with potential therapeutic applications.

While specific blockbuster drugs derived directly from this starting material are not prominently documented, its precursor, 4,5-Dibromo-1H-1,2,3-triazole, is noted as an intermediate in the preparation of isoxazole derivative herbicides.[1] This highlights the importance of the dibrominated triazole core in the agrochemical industry.

The true value of this compound for researchers lies in its capacity to accelerate lead optimization in drug discovery programs. By leveraging the differential reactivity of the two bromine atoms or by performing double cross-couplings, medicinal chemists can efficiently generate libraries of analogs for SAR studies, ultimately leading to the identification of potent and selective drug candidates.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry. Its development, rooted in the fundamental reactions of halogenation and alkylation, has provided the scientific community with a powerful tool for the construction of complex molecules. The strategic placement of two bromine atoms on the stable 1,2,3-triazole core offers a gateway to a vast chemical space through a variety of cross-coupling reactions.

As the demand for novel therapeutics and advanced materials continues to grow, the importance of versatile building blocks like this compound will only increase. Future research will likely focus on the development of even more selective methods for the functionalization of this synthon and its application in the synthesis of next-generation pharmaceuticals, agrochemicals, and functional materials.

References

A Theoretical and Computational Investigation Blueprint for 4,5-Dibromo-1-methyl-1H-1,2,3-triazole: A Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The strategic introduction of substituents dramatically modulates these characteristics. This whitepaper focuses on 4,5-Dibromo-1-methyl-1H-1,2,3-triazole (DBMT), a derivative whose full potential remains largely unexplored in the public domain. The dual bromine substituents offer reactive handles for further functionalization via cross-coupling reactions, while the N-methylation prevents tautomerization, locking the molecule into a single, predictable isomer.

This guide serves as a comprehensive blueprint for the theoretical and computational characterization of DBMT. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the molecule's structural, electronic, and potential biological properties. By leveraging a suite of in-silico techniques, from Density Functional Theory (DFT) to molecular docking, this document outlines a validated workflow to predict reactivity, understand spectroscopic signatures, and identify potential therapeutic targets, thereby accelerating its journey from a chemical entity to a valuable lead compound or functional material.

Part 1: Foundational Molecular Profile

A thorough computational study is anchored in a solid understanding of the molecule's basic chemical and physical identity. DBMT is a halogenated heterocyclic compound whose synthesis is accessible through established chemical pathways.

Synthesis Context

The generation of DBMT typically involves a two-step process. The first step is the bromination of a commercially available triazole precursor, 1H-1,2,3-triazole, to yield 4,5-Dibromo-1H-1,2,3-triazole[1][2]. This intermediate possesses a reactive proton on a ring nitrogen. The second step involves the selective N-methylation of this precursor to yield the target compound, this compound. This methylation is critical as it removes the acidic proton, enhancing stability and ensuring a single isomeric form for subsequent reactions or biological evaluation.

Physicochemical Properties

A summary of the key computed and known properties of DBMT provides a baseline for all theoretical work.

| Property | Value | Source |

| Molecular Formula | C₃H₃Br₂N₃ | PubChem[3] |

| Molecular Weight | 240.88 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 25537-64-8 | PubChem[3] |

| Canonical SMILES | CN1N=NC(Br)=C1Br | Advanced ChemBlocks[4] |

| Topological Polar Surface Area | 30.7 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

Part 2: The Computational Framework: Methodological Rationale

The selection of appropriate computational methods is paramount for generating reliable and predictive data. Our proposed workflow employs a multi-tiered approach, beginning with quantum mechanics to define the molecule's intrinsic properties and progressing to molecular mechanics-based methods to simulate its interaction with biological systems.

Density Functional Theory (DFT): The Quantum Mechanical Lens

For a molecule of this size, Density Functional Theory (DFT) offers the optimal balance between computational accuracy and resource efficiency.[5] It allows for the precise calculation of electronic structure, from which nearly all other molecular properties can be derived.

-

Causality for Method Selection:

-

Functional: The B3LYP hybrid functional is selected for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic, nitrogen-containing heterocycles.[6][7] It incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron behavior.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a flexible, triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with lone pairs, like the nitrogen atoms in the triazole ring, while the polarization functions ("(d,p)") allow for anisotropy in the electron density, essential for describing chemical bonds accurately.

-

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

To understand the optical properties of DBMT and predict its UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) is the method of choice. This is particularly relevant as many triazole derivatives are being investigated for their non-linear optical (NLO) properties and as fluorophores.[8][9] TD-DFT calculations, performed on the B3LYP-optimized geometry, can predict the energies of electronic transitions, providing direct insight into how the molecule interacts with light.

Molecular Docking: Simulating Biological Interactions

Given that numerous 1,2,3-triazole derivatives exhibit potent anticancer and antimicrobial activities, it is logical to investigate DBMT's potential as a pharmacophore.[6][10][11] Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, DBMT) when bound to a second (the receptor, a protein target), as well as the strength of that binding.[12][13][14] This allows for rapid, in-silico screening against known therapeutic targets, prioritizing experimental efforts.

Part 3: Executing the Analysis: Protocols and Expected Insights

This section provides detailed, step-by-step protocols for the computational investigation of DBMT, designed to be a self-validating system of inquiry.

Workflow for Structural and Reactivity Analysis

The initial phase of the investigation focuses on the intrinsic properties of the DBMT molecule using DFT.

Caption: Workflow for DFT-based molecular property calculation.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

-

Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the calculation type as Opt Freq (Optimization followed by Frequency).

-

Method Specification: Define the level of theory: B3LYP/6-311++G(d,p).

-

Execution: Submit the calculation to a high-performance computing resource.

-

Validation: Upon completion, verify that the optimization converged successfully. Check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

-

Data Extraction: Extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Archive the calculated vibrational frequencies for comparison with experimental IR or Raman spectra.

Expected Insights from DFT:

-

Optimized Geometry: A precise 3D structure provides the foundation for all further calculations. This data can be compared with experimental X-ray crystallography data, if available, to validate the chosen level of theory.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap implies high stability and low reactivity.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map visually identifies the charge distribution across the molecule.[7] Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack (e.g., the N2 and N3 atoms of the triazole ring), while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting how DBMT will interact with other molecules.

Workflow for Potential Bioactivity Screening

This phase simulates the interaction of DBMT with a relevant biological target to assess its potential as a drug candidate. Based on the known activities of triazole-containing compounds, a relevant target such as Epidermal Growth Factor Receptor (EGFR), a key protein in cancer signaling, can be selected.[6]

Caption: A standard workflow for molecular docking studies.

Protocol 2: Molecular Docking of DBMT into EGFR

-

Receptor Preparation: Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 5IVE) from the Protein Data Bank.[14] Using software like AutoDock Tools or Chimera, prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogen atoms.

-

Ligand Preparation: Use the DFT-optimized structure of DBMT from Protocol 1. Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.

-

Binding Site Definition: Identify the active site of the receptor, typically where the native ligand binds. Define a "grid box" that encompasses this entire site. The docking algorithm will confine its search to this space.

-

Execution: Run the docking simulation using software like AutoDock Vina. The program will systematically sample different conformations and orientations of DBMT within the defined grid box, scoring each pose.

-

Results Analysis:

-

Binding Affinity: Analyze the output to identify the pose with the lowest binding energy (reported in kcal/mol). A more negative value suggests a stronger, more favorable interaction.

-

Interaction Analysis: Visualize the best-scoring pose in a molecular graphics program. Identify and analyze the key intermolecular interactions, such as hydrogen bonds, halogen bonds (with the bromine atoms), hydrophobic interactions, and π-stacking, between DBMT and the amino acid residues of the protein's active site.

-

Expected Insights from Molecular Docking: This analysis provides a testable hypothesis about the biological activity of DBMT. A strong predicted binding affinity, coupled with plausible interactions with key residues in a validated drug target, provides a compelling rationale for synthesizing and experimentally screening the compound for that specific activity.

Conclusion and Future Directions

The theoretical and computational blueprint detailed in this guide provides a robust, multi-faceted strategy for characterizing this compound. By systematically applying DFT, TD-DFT, and molecular docking, researchers can generate a wealth of predictive data on its geometric structure, electronic properties, reactivity, and potential as a bioactive agent. This in-silico approach allows for the efficient allocation of resources, ensuring that subsequent experimental work—be it synthesis, spectroscopic analysis, or biological screening—is hypothesis-driven and targeted. The insights gained from these computational studies will be instrumental in unlocking the full potential of DBMT in the fields of medicinal chemistry, agrochemicals, and materials science.

References

- 1. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - Beijing Institute of Technology [pure.bit.edu.cn]

- 3. This compound | C3H3Br2N3 | CID 3592535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-2-aryl-1,2,3-triazoles: a novel class of UV/blue-light-emitting fluorophores with tunable optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and in silico molecular docking evaluation of novel 1,2,3-triazole derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. cal-tek.eu [cal-tek.eu]

biological activity of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole derivatives

An In-Depth Technical Guide to the Biological Activity of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Derivatives

Introduction: The Versatile 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, valued for its unique combination of chemical stability, synthetic accessibility, and potent biological activities.[1][2] This five-membered heterocyclic scaffold is not merely a passive linker; its distinct electronic properties, including the ability to form hydrogen bonds and dipole interactions, allow it to function as a bioisostere for amide bonds, enhancing molecular recognition with biological targets while improving metabolic stability.[3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, enabling the rapid generation of diverse molecular libraries for drug screening.[1][4]